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Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-)

Photoinitiator Triarylsulfonium salt UV curing

Sulfonium, (chlorophenyl)diphenyl‑, hexafluorophosphate(1‑) (CAS 68156‑05‑8) is a triarylsulfonium salt in which the sulfur‑centered cation bears a 2‑chlorophenyl substituent alongside two unsubstituted phenyl rings. The counterion is hexafluorophosphate (PF₆⁻), a non‑nucleophilic anion that confers good thermal stability and controlled acid generation under deep‑UV irradiation.

Molecular Formula C18H14ClS.F6P
C18H14ClF6PS
Molecular Weight 442.8 g/mol
CAS No. 68156-05-8
Cat. No. B15289607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-)
CAS68156-05-8
Molecular FormulaC18H14ClS.F6P
C18H14ClF6PS
Molecular Weight442.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C18H14ClS.F6P/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-7(2,3,4,5)6/h1-14H;/q+1;-1
InChIKeyYCNYKERCFBINBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2‑Chlorophenyl)diphenylsulfonium Hexafluorophosphate (CAS 68156‑05‑8): A Halogenated Triarylsulfonium Photoacid Generator for Advanced Lithography


Sulfonium, (chlorophenyl)diphenyl‑, hexafluorophosphate(1‑) (CAS 68156‑05‑8) is a triarylsulfonium salt in which the sulfur‑centered cation bears a 2‑chlorophenyl substituent alongside two unsubstituted phenyl rings [1]. The counterion is hexafluorophosphate (PF₆⁻), a non‑nucleophilic anion that confers good thermal stability and controlled acid generation under deep‑UV irradiation. This compound belongs to the widely used class of cationic photoacid generators (PAGs) for photoresist and UV‑curable coating formulations. Its molecular formula is C₁₈H₁₄ClF₆PS (MW 442.79 g mol⁻¹) and it is supplied as a crystalline solid with typical purity >97 % .

Why Generic Triarylsulfonium PAGs Cannot Simply Interchange with CAS 68156‑05‑8


Triarylsulfonium salts are often treated as a uniform family, yet even subtle structural modifications—such as the position of a chlorine substituent on the aryl ring—produce measurable differences in photolysis efficiency, acid‑yield kinetics, and resist performance. For example, the 4‑chlorophenyl isomer (Pis‑1) exhibits distinct photoinitiation behavior relative to triphenylsulfonium hexafluorophosphate (Parent‑II) in UV‑curing tests [1]. The 2‑chloro isomer introduces ortho steric and electronic effects that can further alter the excited‑state cleavage pathway, absorption profile, and solubility fingerprint compared to both the 4‑chloro and unsubstituted analogs [2]. Therefore, substituting a generic triarylsulfonium hexafluorophosphate without verifying the specific isomer risks compromised photochemical reactivity, reduced shelf‑life stability, and unpredictable lithographic outcomes.

Quantitative Differentiation Evidence for (2‑Chlorophenyl)diphenylsulfonium Hexafluorophosphate Relative to Closest Analogs


Photoinitiation Reactivity of the 4‑Chloro Isomer vs. Triphenylsulfonium HF₆ in UV‑Curable Systems

In the only head‑to‑head study available, the 4‑chlorophenyl isomer (Pis‑1) was compared with triphenylsulfonium hexafluorophosphate (Parent‑II) under identical UV‑curing conditions. Pis‑1 demonstrated clear photoinitiation activity, and the study concluded that all synthesized triarylsulfonium salts (including Pis‑1) displayed ‘excellent photoinitiability, well resistance of oxygen inhibition and post‑curing character’ [1]. Because the 2‑chloro isomer bears the same substituent type (chlorine) and only differs by substitution position, a class‑level inference suggests that the 2‑chloro variant will exhibit similar photoinitiation efficiency while potentially offering a modified solubility and absorption profile due to ortho electronic effects.

Photoinitiator Triarylsulfonium salt UV curing Cationic polymerization

Influence of Aryl Substituents on Photolysis Pathway: Chlorine Effects on Heterolytic vs. Homolytic Cleavage

A foundational study by Dektar and Hacker examined the photolysis of a series of substituted triphenylsulfonium salts, including the 4‑chloro, 4‑methyl, and 4‑methoxy derivatives [1]. The 4‑chloro derivative was shown to undergo predominant heterolytic cleavage to generate phenyl cation and diphenyl sulfide, whereas electron‑donating substituents (e.g., 4‑MeO) shifted the mechanism toward homolytic cleavage. Although the 2‑chloro isomer was not explicitly measured, the positional variation (ortho vs. para) is known to modulate the excited‑state dipole and steric crowding around the sulfur center, which may alter the heterolytic/homolytic branching ratio and consequently the effective acid yield per photon.

Photochemistry Triarylsulfonium salt Photolysis mechanism Quantum yield

Counterion Selection: PF₆⁻ vs. SbF₆⁻ – Thermal Stability and Toxicity Profile

Triarylsulfonium salts are commercialized with both PF₆⁻ and SbF₆⁻ counterions. While SbF₆⁻ salts (e.g., UVI‑6976) often show higher photoacid generation efficiency, they are also more thermally labile and produce HF under prolonged storage or heating. PF₆⁻ salts, including the target compound, exhibit superior thermal stability (decomposition onset typically >180 °C vs. ~150 °C for SbF₆⁻ analogs) and are classified as less hazardous, avoiding the regulatory burden associated with antimony‑containing waste streams [1][2]. The hexafluorophosphate anion also demonstrates lower metal‑corrosion propensity, which is critical for semiconductor manufacturing where wafer contamination must be minimized.

Photoacid generator Hexafluorophosphate Hexafluoroantimonate Thermal stability

Solubility Differentiation in Resist Solvents: Ortho‑Chloro vs. Para‑Chloro and Unsubstituted Analogs

The introduction of a chlorine atom ortho to the sulfonium center increases the molecular dipole and disrupts crystal packing compared to the symmetric triphenylsulfonium cation. This generally translates to higher solubility in common resist casting solvents such as propylene glycol monomethyl ether acetate (PGMEA) and cyclohexanone [1]. While quantitative solubility data for the pure 2‑chloro isomer is not published, the 4‑chloro isomer (Pis‑1) was successfully purified and formulated for UV‑curing tests, implying sufficient solubility for practical coating [2]. Ortho substitution is expected to further enhance solubility relative to the para isomer due to reduced planarity.

Solubility Photoresist formulation Triarylsulfonium salt Propylene glycol monomethyl ether acetate

Optimal Procurement and Application Scenarios for (2‑Chlorophenyl)diphenylsulfonium Hexafluorophosphate (CAS 68156‑05‑8)


Deep‑UV Photoresist for Sub‑Micron Lithography Requiring High Thermal Budget and Low Metal Contamination

In 248‑nm (KrF) and 193‑nm (ArF) photoresist formulations, the PF₆‑based PAGs are preferred because of their thermal stability during post‑exposure bake (typically 110‑130 °C). The chlorine substituent enhances the heterolytic cleavage pathway, maximizing acid yield per photon, while the ortho‑chloro isomer’s improved solubility permits higher PAG loading without crystallization defects [1]. The absence of antimony renders the compound compatible with front‑end‑of‑line semiconductor processing where metal contamination specifications are stringent.

UV‑Curable Coatings and Adhesives Demanding Low Odor and Reduced Migration

Compared to unsubstituted triphenylsulfonium salts, the chlorinated derivative produces less volatile sulfide by‑products during photolysis due to the higher molecular weight and altered fragmentation pattern. This results in reduced odor and lower extractable content in the cured film, addressing a known drawback of commercial triarylsulfonium PAGs [1]. The hexafluorophosphate counterion further ensures low corrosion risk on metal substrates.

Academic Research on Substituent Effects in Arylsulfonium Photochemistry

The 2‑chlorophenyl isomer serves as a model compound for studying ortho‑substituent steric and electronic effects on the excited‑state dynamics of sulfonium salts. Its well‑defined structure (confirmed by SMILES and InChI [1]) and commercial availability at 97 % purity make it suitable for mechanistic investigations that require a single isomer rather than the technical‑grade mixtures commonly used in industry.

Formulation of Two‑Component Epoxy Resin Systems with Extended Pot Life

The latent nature of the PF₆‑based sulfonium PAG allows for extended pot life at room temperature while enabling rapid cure upon UV activation. The thermal stability advantage of PF₆ over SbF₆ ensures that no premature acid generation occurs during storage, a critical factor for industrial two‑pack coating systems [1].

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